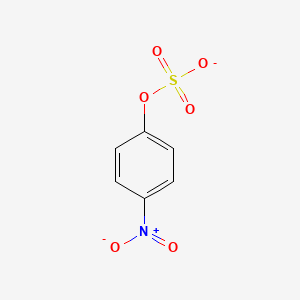

(4-Nitrophenyl) sulfate

Description

Significance as a Model Substrate in Enzymology

(4-Nitrophenyl) sulfate is a cornerstone model substrate for studying sulfatase enzymes, particularly arylsulfatases (EC 3.1.6.1). cabidigitallibrary.orgscirp.org The fundamental principle of its use lies in the enzymatic hydrolysis of the sulfate ester bond. When an arylsulfatase cleaves this bond, it liberates the sulfate ion and 4-nitrophenol (p-nitrophenol). labmartgh.com In solutions with a pH above 6.5, 4-nitrophenol converts to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits strong absorbance at approximately 405 nm. labmartgh.commicrobiologyresearch.org

This colorimetric change provides a straightforward and sensitive method for detecting and quantifying arylsulfatase activity. labmartgh.com Researchers can monitor the rate of 4-nitrophenol formation over time using a spectrophotometer, allowing for the determination of enzyme kinetics. microbiologyresearch.orgresearchgate.net This makes pNPS an excellent tool for:

Enzyme Activity Assays: It is the standard substrate for measuring arylsulfatase activity in a wide range of biological samples, including microbial cultures, tissues, and environmental samples like soil. labmartgh.comcabidigitallibrary.org

Enzyme Inhibition Studies: The compound is utilized in screening assays to identify and characterize inhibitors of arylsulfatase activity. labmartgh.comsigmaaldrich.com

Mechanistic Studies: As an analog of natural aryl sulfate esters, it helps in elucidating the reaction mechanisms of sulfatase enzymes. labmartgh.comsigmaaldrich.com

The reliability of pNPS in these applications is enhanced by its high purity (often ≥98-99%), which ensures reproducible results with minimal background interference. labmartgh.comsigmaaldrich.com

Relevance in Sulfate Ester Biochemistry and Metabolism

Beyond its function as an assay substrate, this compound is relevant to the broader study of sulfate ester biochemistry. Sulfate esters are common in biological systems, and the enzymes that hydrolyze them, sulfatases, are crucial for processes like hormone regulation and the breakdown of complex carbohydrates. scirp.orgnih.gov this compound serves as a simple, inorganic analog for more complex, naturally occurring aryl sulfate esters. sigmaaldrich.com This allows researchers to investigate the fundamental principles of sulfate ester hydrolysis catalyzed by enzymes like arylsulfatase A and B. researchgate.net

Hydrolysis of sulfate esters can occur through two primary mechanisms: cleavage of the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. nih.gov For aromatic sulfates like pNPS, the reaction catalyzed by arylsulfatases proceeds via S-O bond cleavage. nih.gov Studies using pNPS have contributed to understanding these mechanistic details, which are fundamental to the entire class of sulfatase enzymes. researchgate.netnih.gov Furthermore, it has been used in investigations of sulfotransferase (SULT) enzymes, which are responsible for the sulfation of various compounds in metabolic detoxification pathways. nih.gov

Overview of Its Applications in Academic Investigations

The utility of this compound extends across several areas of academic research, demonstrating its versatility as a research tool.

Microbiology: In microbiology, pNPS-based assays have been developed to rapidly differentiate between bacterial species. For example, a rapid arylsulfatase assay using pNPS was developed to distinguish among species within the Mycobacterium avium complex, offering a faster alternative to traditional methods. microbiologyresearch.org The rate of hydrolysis of pNPS can be a key characteristic for identifying and classifying certain microorganisms. microbiologyresearch.org

Soil Science: this compound is widely used to measure arylsulfatase activity in soil. cabidigitallibrary.orgresearchgate.net This enzymatic activity is a critical indicator of the soil's capacity to mineralize organic sulfur into inorganic sulfate, a nutrient essential for plant growth. scirp.orgresearchgate.net Simplified and effective assays using pNPS allow for the routine assessment of soil health and nutrient cycling processes. cabidigitallibrary.org

Enzyme Kinetics and Characterization: Detailed kinetic studies of various arylsulfatases rely on pNPS. For instance, research on arylsulfatase from Aerobacter aerogenes and Helix pomatia has used pNPS to determine key kinetic parameters like the Michaelis constant (Km) and catalytic efficiency (kcat), as well as the optimal pH and temperature for enzyme activity. scirp.orgresearchgate.net These studies provide deep insight into the catalytic properties and functional mechanisms of these enzymes. scirp.org

Data Tables

Table 1: Properties of Potassium this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆H₄KNO₆S | biosynth.com |

| Molecular Weight | ~257.26 g/mol | sigmaaldrich.combiosynth.com |

| Appearance | Crystalline powder | labmartgh.comsigmaaldrich.com |

| Color | Pale yellow to beige | labmartgh.com |

| Solubility | Soluble in water | labmartgh.comsigmaaldrich.com |

| Melting Point | 246-250 °C | sigmaaldrich.com |

| Hydrolysis Product | 4-Nitrophenol | labmartgh.com |

| Detection Method | Colorimetric (Absorbance at ~405 nm) | labmartgh.com |

Table 2: Research Applications of this compound

| Application Area | Enzyme(s) Studied | Purpose of Application | Source(s) |

|---|---|---|---|

| Enzymology | Arylsulfatases (EC 3.1.6.1) | Quantitative assay of enzyme activity, inhibitor screening, kinetic studies. | labmartgh.comsigmaaldrich.com |

| Microbiology | Mycobacterium arylsulfatase | Rapid identification and differentiation of bacterial species. | microbiologyresearch.org |

| Soil Science | Soil arylsulfatases | Measurement of organic sulfur mineralization potential in soil. | cabidigitallibrary.orgscirp.orgresearchgate.net |

| Biochemistry | Arylsulfatases, Sulfotransferases | Model substrate for studying the mechanism of sulfate ester hydrolysis and sulfation. | researchgate.netnih.govnih.gov |

| Marine Biology | Echinoderm arylsulfatase | Measurement of sulfatase activity in cell-free coelomic fluid. | labmartgh.comsigmaaldrich.com |

Propriétés

IUPAC Name |

(4-nitrophenyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGHTSSFSSUKLR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NO6S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization of 4-nitrophenyl Sulfate

Synthetic Methodologies for Sulfate Ester FormationCurrent time information in Bangalore, IN.researchgate.netnih.govacs.org

The formation of sulfate esters, particularly aromatic ones like (4-Nitrophenyl) sulfate, can be achieved through various synthetic routes. These methods range from traditional approaches utilizing harsh reagents to more contemporary, optimized protocols that offer milder conditions and improved yields.

Classical Approaches to Aromatic Sulfate Ester Synthesis

Historically, the synthesis of aromatic sulfate esters has relied on potent sulfating agents. These methods are often effective but can be limited by their harshness and potential for side reactions.

Sulfur Trioxide-Pyridine Complex: One of the most common reagents for the sulfation of phenols is the sulfur trioxide-pyridine complex (Py·SO₃). portlandpress.comsmolecule.com This complex offers a more controlled way to introduce the sulfate group compared to using sulfur trioxide alone, minimizing over-sulfonation. smolecule.com The reaction typically involves heating the parent phenol, in this case, 4-nitrophenol, with the Py·SO₃ complex in an anhydrous pyridine solvent. smolecule.comrsc.org Following the reaction, the product is often neutralized with a base like potassium hydroxide to yield the corresponding potassium salt. smolecule.com Industrial-scale production has been reported using this method, reacting 4-nitrophenol with the Py·SO₃ complex at elevated temperatures for several hours. smolecule.com

Chlorosulfonic Acid: Another classical reagent is chlorosulfonic acid (ClSO₃H). portlandpress.comlsu.edu This strong sulfating agent reacts with phenols to form the desired sulfate ester. nih.govgoogle.com However, its high reactivity can lead to charring and discoloration of the product if the reaction conditions are not carefully controlled. google.com The reaction is often carried out at low temperatures to mitigate these side reactions. nih.gov A modified procedure involves the use of chlorosulfonic acid in pyridine, which can help to moderate its reactivity. nih.gov

Modern and Optimized Synthetic Protocols for Sulfate MonoestersCurrent time information in Bangalore, IN.researchgate.net

To address the limitations of classical methods, researchers have developed more refined protocols for the synthesis of sulfate monoesters. These modern approaches often provide higher yields, use milder reaction conditions, and offer greater compatibility with a wider range of functional groups.

A significant advancement involves a "sulfitylation-oxidation" protocol. This two-step process begins with the formation of a sulfite diester from the alcohol, which is then oxidized to the corresponding sulfate diester. A final deprotection step yields the desired sulfate monoester. This method is noted for its high yields and the stability of the intermediates, which allows for easier purification. organic-chemistry.org

Another optimized approach utilizes tributylsulfoammonium betaine (TBSAB; SO₃·NBu₃), which has proven effective for a variety of phenolic substrates. nih.govresearchgate.net A related modified method involves an initial reaction with the SO₃·pyridine complex, followed by the addition of tributylamine. nih.govresearchgate.net This technique has been successfully applied to the sulfation of various phenolic acids. nih.govresearchgate.net

The use of sulfuryl imidazolium salts represents another modern sulfation method that proceeds under milder conditions but necessitates a subsequent deprotection step to unveil the sulfate group. nih.gov

Strategies for Protecting Group Utilization in Sulfate ChemistryCurrent time information in Bangalore, IN.

The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective modification of complex molecules. In sulfate chemistry, protecting groups play a crucial role in temporarily masking the sulfate moiety, enabling further chemical transformations on the molecule without affecting the sulfate group.

A comprehensive approach to sulfate ester synthesis involves the use of alkyl protecting groups to form protected sulfate monoesters. nih.govacs.orgacs.org These protected intermediates are generally stable to a variety of reaction conditions and can be easily purified. acs.org The protecting group is then removed in a final step to yield the sulfate monoester in high yield. nih.govacs.orgacs.org

Commonly used protecting groups for sulfates include the isobutyl and neopentyl groups. researchgate.netnih.govacs.org The neopentyl group is known for its exceptional stability under strongly acidic, basic, and nucleophilic conditions. acs.org In contrast, the isobutyl group is stable under acidic conditions but can be cleaved under basic or nucleophilic conditions. acs.org This differential stability allows for selective deprotection strategies. The synthesis of these protected sulfates typically involves treating the precursor alcohol or phenol with a strong base, such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS), followed by the addition of the corresponding alkyl chlorosulfate. researchgate.net

Other protecting groups that have been explored include 2,2,2-trichloroethyl (TCE) and phenyl groups. researchgate.net The choice of protecting group depends on the specific requirements of the synthetic route and the desired stability profile. nih.gov

| Protecting Group | Stability Characteristics | Deprotection Conditions |

| Neopentyl | Highly stable to strong acid, base, and nucleophiles. acs.org | Cleaved with sodium azide. researchgate.net |

| Isobutyl | Stable to strong acid; labile to base and nucleophiles. acs.org | Cleaved with sodium iodide. researchgate.net |

| 2,2,2-trichloroethyl (TCE) | Labile to nucleophilic amines like piperidine. nih.gov | Reductive cleavage. |

| Phenyl | Exhibits high stability to nucleophiles. nih.gov | Hydrogenolysis or basic conditions. researchgate.netnih.gov |

Preparation of Structurally Modified this compound Analogs for Researchsmolecule.com

The synthesis of structurally modified analogs of this compound is important for various research applications, including the study of enzyme-substrate interactions and the development of new therapeutic agents.

One area of research involves the synthesis of radiolabeled derivatives. For instance, S³⁵-labeled this compound has been prepared for use in biological studies. smolecule.com This synthesis involves the conversion of carrier-free H₂³⁵SO₄ to S³⁵-labeled chlorosulfonic acid, which is then reacted with 4-nitrophenol. smolecule.comoup.com

Another approach to creating analogs involves modifying the aromatic ring or other parts of the molecule. For example, analogs of 4-(4-nitrophenyl)-1H-1,2,3-triazole have been synthesized and evaluated for their antitrypanosomal activity. nih.gov These syntheses often involve multi-step sequences, such as the condensation of primary amines with 2-chloroacetyl chloride, followed by azidation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-ethynyl-4-nitrobenzene. nih.gov

Enzymatic Hydrolysis of 4-nitrophenyl Sulfate

Arylsulfatase-Mediated Hydrolysis of (4-Nitrophenyl) Sulfate

Arylsulfatases (EC 3.1.6.1) are a family of enzymes that catalyze the hydrolysis of arylsulfate esters, releasing a phenol and an inorganic sulfate. scirp.orgresearchgate.net The use of this compound as a substrate is widespread in assays for arylsulfatase activity due to the chromogenic nature of its hydrolysis product, p-nitrophenol, which allows for easy spectrophotometric quantification. scirp.orgtandfonline.com These enzymes are found across all domains of life and play significant roles in processes like the mineralization of organic sulfur. scirp.orgnih.gov

Enzymatic Reaction Mechanisms and S-O Bond Cleavage

The hydrolysis of this compound by arylsulfatases proceeds via a complex mechanism involving the cleavage of the S-O bond. acs.orgresearchgate.net This process is facilitated by a unique post-translational modification within the enzyme's active site. acs.orgescholarship.org

A hallmark of type I sulfatases is the presence of a Cα-formylglycine (FGly) residue in their active site, which is essential for catalysis. acs.orgescholarship.orgresearchgate.net This residue is generated through the post-translational oxidation of a conserved cysteine or serine. acs.orgnih.gov In its active form, the FGly residue is hydrated to a geminal diol. nih.govnih.gov

The proposed mechanism involves a nucleophilic attack by one of the hydroxyl groups of the hydrated FGly on the sulfur atom of the this compound substrate. researchgate.netbiorxiv.orgusu.edu This attack leads to the cleavage of the S-O bridge bond and the formation of a covalent enzyme-sulfate intermediate, with the release of the p-nitrophenolate leaving group. researchgate.netbiorxiv.orgnih.gov The subsequent breakdown of this intermediate regenerates the aldehyde form of the FGly residue, which is then rehydrated for the next catalytic cycle. researchgate.netusu.edu

Several other active site residues are crucial for this process. For instance, in Pseudomonas aeruginosa arylsulfatase (PAS), residues like lysine (K375) and histidine (H211) are believed to play a key role in stabilizing the leaving group during the transition state. biorxiv.orgnih.gov Studies on mutant enzymes have shown that the removal of these positively charged groups diminishes the enzyme's catalytic efficiency. biorxiv.orgnih.gov

Detailed mechanistic studies, including linear free energy relationships (LFERs) and kinetic isotope effects (KIEs), have provided insights into the transition state (TS) of the arylsulfatase-catalyzed hydrolysis of sulfate esters. biorxiv.orgnih.govcam.ac.uk For the hydrolysis of this compound by PAS, the Brønsted coefficient (βleaving group) was found to be significantly less negative (-0.33) compared to the uncatalyzed reaction (-1.81). biorxiv.orgnih.gov This suggests that the enzyme stabilizes the developing negative charge on the leaving group in the transition state. nih.gov

Kinetic isotope effect studies further support a dissociative-like transition state with a significant degree of S-O bond cleavage. biorxiv.orgnih.gov However, compared to the uncatalyzed reaction, the enzyme-catalyzed reaction exhibits a more associative character, a feature that appears to be a major factor in the enzyme's specificity for sulfate esters over phosphate esters. nih.gov The mechanism for S-O bond cleavage can shift, depending on the leaving group's ability, from charge compensation by Lewis acid interactions to direct proton donation. biorxiv.orgnih.gov

Role of Active Site Residues and Formylglycine Moiety

Kinetic Characterization of Arylsulfatase Activity

The catalytic efficiency of arylsulfatases is characterized by determining their kinetic parameters, which provide a quantitative measure of their interaction with substrates like this compound.

The Michaelis-Menten model is commonly used to describe the kinetics of arylsulfatase activity. scirp.orgacs.org The Michaelis constant (K_m) reflects the enzyme's affinity for the substrate, while the maximum reaction velocity (V_max) represents the rate when the enzyme is saturated with the substrate. The turnover number (k_cat) is the number of substrate molecules converted to product per enzyme molecule per unit of time.

Kinetic parameters for the hydrolysis of this compound have been determined for arylsulfatases from various sources. These values can vary depending on the enzyme source, purity, and assay conditions. For example, an arylsulfatase from Aerobacter aerogenes was reported to have a K_m of 1.03 mM and a k_cat of 75.73 μM/min. scirp.org In another study, the arylsulfatase from Pseudoalteromonas carrageenovora showed a K_m of 1.15 mM and a k_cat of 1000 s⁻¹. nih.gov The arylsulfatase from Sphingomonas sp. AS6330 exhibited a K_m of 54.9 μM and a V_max of 113 mM/min for p-nitrophenyl sulfate. nih.gov An immobilized arylsulfatase from Helix pomatia showed a K_m of 5.29 mM, which was higher than the soluble form (2.18 mM), indicating a lower binding affinity after immobilization. mcgill.ca

Table 1: Michaelis-Menten Parameters for Arylsulfatase Hydrolysis of this compound

The activity of arylsulfatases is highly dependent on the pH of the reaction environment, as pH can affect the ionization state of active site residues and the substrate itself, thereby influencing substrate binding and catalysis. scirp.org Each arylsulfatase exhibits an optimal pH at which its activity is maximal.

The optimal pH for the hydrolysis of this compound varies among arylsulfatases from different organisms. For instance, the arylsulfatase from Aerobacter aerogenes has an optimal pH of 7.1. scirp.org The enzyme from Pseudoalteromonas carrageenovora works best at a pH of 7.0. nih.gov In contrast, some studies on soil-derived arylsulfatases have reported very acidic pH optima, sometimes as low as 3.0. nih.gov The arylsulfatase from Helix pomatia has a pH optimum of 6.0 with 0.5 mM p-nitrophenyl sulfate. mcgill.ca Two arylsulfatase isoenzymes from Pseudomonas aeruginosa showed different pH optima and a shift in the optimum pH with varying concentrations of p-nitrophenyl sulfate. cdnsciencepub.com

Table 2: Optimal pH for Arylsulfatase Activity with this compound

Temperature Dependence and Thermal Stability of Arylsulfatases

The catalytic activity of arylsulfatases is significantly influenced by temperature. The optimal temperature for arylsulfatase activity varies depending on the source of the enzyme. For instance, a commercially available arylsulfatase from Aerobacter aerogenes displays optimal activity at 37°C, with a functional range between 35°C and 45°C. scirp.org An arylsulfatase from Citrobacter braakii has an optimal temperature of 45°C. tandfonline.com In contrast, a mutant arylsulfatase (H260L) from Pseudoalteromonas carrageenovora and an arylsulfatase from Pseudomonas aeruginosa PAO1 both exhibit maximal activity at a higher temperature of 55°C and 57°C, respectively. nih.govd-nb.info An arylsulfatase from the deep-sea bacterium Flammeovirga pacifica, Ary423, is active over a broad temperature range of 30°C to 70°C, with its peak activity at 40°C. koreascience.kr Similarly, an arylsulfatase from Pseudoalteromonas sp. SR43-6 shows optimal activity at 35°C. nih.gov

Thermal stability also differs among these enzymes. The arylsulfatase from C. braakii is stable up to 30°C. tandfonline.com The mutant H260L from P. carrageenovora demonstrates improved thermal stability compared to the wild-type, retaining higher residual activity after incubation at temperatures between 45°C and 60°C for 60 minutes. nih.gov Specifically, the half-life of the H260L mutant at 55°C is 40.6 minutes, a significant increase from the wild-type's 9.1 minutes. nih.gov The arylsulfatase from F. pacifica exhibits good thermostability, retaining over 70% and 40% of its maximum activity after 12 hours of incubation at 50°C and 60°C, respectively. koreascience.kr In some cases, the presence of the substrate can paradoxically accelerate the deactivation of the enzyme at high temperatures, a phenomenon observed with the ArySMA1 arylsulfatase from the marine bacterium Serratia sp. SM1. researchgate.netnih.gov This is contrary to the common finding that substrates tend to stabilize enzymes against heat. nih.gov

Table 1: Optimal Temperatures for Arylsulfatase Activity from Various Sources

| Enzyme Source | Optimal Temperature (°C) |

| Aerobacter aerogenes | 37 scirp.org |

| Citrobacter braakii | 45 tandfonline.com |

| Pseudoalteromonas carrageenovora (mutant H260L) | 55 nih.gov |

| Pseudomonas aeruginosa PAO1 | 57 d-nb.info |

| Flammeovirga pacifica (Ary423) | 40 koreascience.kr |

| Pseudoalteromonas sp. SR43-6 | 35 nih.gov |

| Proteus rettgeri (for NPS hydrolysis) | 34.5 cdnsciencepub.com |

| Klebsiella aerogenes | 40 tandfonline.com |

Substrate Specificity and Promiscuity of Sulfatases

Sulfatases exhibit a range of specificities for their substrates, with some also displaying promiscuous activity towards other types of esters.

Comparison with Other Aryl Sulfate Esters (e.g., 4-nitrocatechol sulfate)

Arylsulfatases demonstrate varying degrees of activity towards different aryl sulfate esters. For example, the arylsulfatase from Citrobacter braakii hydrolyzes 4-nitrophenyl sulfate most effectively, followed by 4-nitrocatechol sulfate, which it hydrolyzes at 77.0% of the rate of 4-nitrophenyl sulfate. tandfonline.com In contrast, the arylsulfatase from Pseudomonas aeruginosa PAO1 shows higher activity with nitrophenyl sulfate compared to nitrocatechol sulfate, with the latter being hydrolyzed at 57% of the rate of the former. d-nb.info Rabbit liver aryl sulfatase A can hydrolyze a wide variety of sulfate esters, but the turnover rate for nitrocatechol sulfate is much higher than for most naturally occurring sulfate esters. nih.gov The arylsulfatase from Proteus rettgeri also shows activity with both nitrocatechol sulfate (NCS) and nitrophenyl sulfate (NPS), but with different optimal pH values for each. cdnsciencepub.com

Type I and Type II arylsulfatases are classified based on their substrate specificity. scirp.org Type I enzymes are more specific for p-nitrophenyl sulfate (pNPS), while Type II enzymes are more catalytic on p-nitrocatechol sulfate (pNCS). scirp.org However, some enzymes don't fit neatly into this classification. For example, arylsulfatases from Streptomyces sp. TI09-3 were considered Type II because they were more active on p-nitrophenyl sulfate than on p-nitrocatechol sulfate. tandfonline.com

Cross-Catalysis with Phosphate Ester Substrates

A notable characteristic of some sulfatases is their ability to hydrolyze phosphate esters, a phenomenon known as catalytic promiscuity. The arylsulfatase from Pseudomonas aeruginosa (PAS) is a prime example, capable of hydrolyzing not only sulfate esters but also phosphodiesters, phosphonate monoesters, and phosphate monoesters. pnas.org This promiscuous phosphatase activity can be remarkably efficient, with catalytic proficiencies that can approach that of its native sulfatase activity. diva-portal.org

The hydrolysis of p-nitrophenyl sulfate (pNPS) and p-nitrophenyl phosphate (pNPP) in solution proceeds through similar kinetics, suggesting similar transition states. diva-portal.org However, the enzymatic catalysis of these two reactions within the same active site highlights the adaptability of the enzyme. nih.gov For PAS, the promiscuous phosphomonoesterase activity is significant, and studies suggest that the enzyme behaves like a "classical" phosphatase for this reaction. nih.gov The enzyme shows a greater proficiency towards the larger, monoanionic bis-p-nitrophenyl phosphate (BNPP) compared to the smaller, dianionic pNPP, indicating that electrostatics play a crucial role in substrate specificity. diva-portal.org This cross-reactivity is a feature of the alkaline phosphatase (AP) superfamily, to which many sulfatases belong. pnas.orgacs.org

Enzymatic Sources and Their Characterization

Arylsulfatases are found in a wide range of organisms, from microbes to mollusks.

Microbial Arylsulfatases (e.g., Aerobacter aerogenes, Pseudomonas aeruginosa, Sinorhizobium meliloti)

Microbial sources are a rich reservoir of arylsulfatases with diverse properties.

Aerobacter aerogenes : A commercially available arylsulfatase from this bacterium shows a high affinity for p-nitrophenyl sulfate (pNPS). scirp.org At its optimal pH of 7.1 and temperature of 37°C, the apparent Michaelis constant (Km) for pNPS hydrolysis is 1.03 mM, and the catalytic constant (kcat) is 75.73 μM/min. scirp.org In another study, the arylsulfatase from Klebsiella aerogenes (a related species) had a much higher Km of 9.0 mM for pNPS. scirp.org The synthesis of arylsulfatase in K. aerogenes is repressed by inorganic sulfate. tandfonline.com

Pseudomonas aeruginosa : This bacterium produces arylsulfatases that have been extensively studied. Two distinct arylsulfatase isoenzymes have been isolated, both classified as type I, with similar kinetic properties but differing in charge and optimal pH for substrate hydrolysis. cdnsciencepub.comcdnsciencepub.com The arylsulfatase from P. aeruginosa (PAS) is known for its catalytic promiscuity, efficiently hydrolyzing both sulfate and phosphate esters. pnas.orgnih.gov The native sulfatase activity of PAS relies on a post-translationally modified formylglycine (fGly) as the nucleophile. pnas.org The synthesis of arylsulfatase in P. aeruginosa is repressed by sulfate, cysteine, or thiocyanate. d-nb.info

Sinorhizobium meliloti : The choline sulfatase (SmCS) from this bacterium, while its native substrate is an alkyl sulfate, also efficiently hydrolyzes the arylsulfate 4-nitrophenyl sulfate. nih.govresearchgate.net For p-nitrophenyl sulfate, the recombinant enzyme has a kcat of 3.5 x 10-2 s-1 and a KM of 75.8 mM. nih.gov SmCS is structurally related to the alkaline phosphatase superfamily and is considered a class I arylsulfatase that can act on alkyl sulfate esters. nih.govresearchgate.net

Modulation of Sulfatase Activity

The activity of sulfatase enzymes, which catalyze the hydrolysis of sulfate esters, is subject to complex regulatory mechanisms. This regulation occurs at two primary levels: the direct modulation of enzyme activity through inhibition and the control of enzyme synthesis at the genetic level. The chromogenic substrate this compound, also known as p-nitrophenyl sulfate (pNPS), is a critical tool in studying these processes, allowing for straightforward spectrophotometric measurement of enzyme activity. labmartgh.comsigmaaldrich.com

Enzyme Inhibition Studies Utilizing this compound

This compound serves as a standard substrate in kinetic assays to screen for and characterize inhibitors of arylsulfatase activity. labmartgh.comnih.gov The hydrolysis of pNPS by a sulfatase releases the yellow-colored compound 4-nitrophenol, which can be easily quantified to determine the rate of reaction and the potency of inhibitory compounds. labmartgh.com

A variety of substances have been identified as inhibitors of arylsulfatases through assays utilizing pNPS. Inorganic ions are among the most well-documented inhibitors. Phosphate, sulfate, and sulfite have been shown to inhibit arylsulfatase B (ARSB). mdpi.com Specifically, phosphate is a known inhibitor of both arylsulfatase A and arylsulfatase B. mdpi.comwikipedia.org Studies on rabbit liver arylsulfatase B demonstrated competitive inhibition by several phosphate esters. nih.gov The inhibition by these ions is a crucial consideration in assay design; for instance, the use of phosphate-buffered saline (PBS) can significantly reduce measured ARSB activity. mdpi.com

Beyond simple inorganic ions, more complex molecules also exhibit inhibitory effects. Choline has been shown to inhibit the enzymatic conversion of 4-nitrophenyl sulfate. nih.gov Furthermore, aryl sulfamates have been identified as irreversible inhibitors of human steroid sulfatase, and their inhibitory potential against other sulfatases is an area of ongoing research. nih.gov

The data from these inhibition studies, often including kinetic parameters like the inhibition constant (Ki), are vital for understanding enzyme mechanisms and for the development of specific sulfatase inhibitors. nih.gov

Table 1: Examples of Arylsulfatase Inhibitors Studied Using this compound This table is interactive. Click on the headers to sort the data.

| Inhibitor Class | Specific Inhibitor(s) | Target Enzyme(s) | Type of Inhibition | Citation(s) |

|---|---|---|---|---|

| Inorganic Ions | Phosphate | Arylsulfatase A, Arylsulfatase B | Competitive | mdpi.comwikipedia.orgnih.gov |

| Sulfate, Sulfite | Arylsulfatase B | - | mdpi.com | |

| Chloride | Arylsulfatase B | - | mdpi.com | |

| Phosphate Esters | Phospho-L-serine, Glucose-6-Phosphate | Arylsulfatase B (rabbit liver) | Competitive | nih.gov |

| Organic Molecules | Choline | Sinorhizobium meliloti Choline Sulfatase | - | nih.gov |

| Aryl sulfamates | Human Steroid Sulfatase | Irreversible | nih.gov |

Factors Influencing Enzyme Expression and Regulation in Microorganisms

The synthesis of sulfatase enzymes in microorganisms is a tightly regulated process, primarily governed by the availability and type of sulfur sources in the environment. researchgate.net For many bacteria, arylsulfatase is considered a sulfate starvation-induced (SSI) protein, meaning its expression is significantly increased when preferred sulfur sources are scarce. scirp.orgoup.com

The most common regulatory mechanism involves repression of sulfatase gene expression in the presence of inorganic sulfate or easily assimilated organic sulfur compounds like cysteine. scirp.orgnih.gov In Pseudomonas aeruginosa and other Gram-negative bacteria, this repression is mediated by the LysR-type transcriptional activator CysB, making the sulfatase genes part of the broader cys regulon, which controls cysteine biosynthesis. oup.comnih.gov When sulfate levels are low, the repression is lifted, and the cell synthesizes sulfatases to scavenge sulfur from alternative sources, such as sulfate esters. frontiersin.org

Conversely, the presence of certain organic sulfur compounds can lead to the derepression or induction of sulfatase synthesis. In Aerobacter aerogenes (now Klebsiella aerogenes), sulfatase is produced when the organism is grown on methionine, taurine, or choline sulfate as the primary sulfur source. scirp.org Similarly, in the fungus Cephalosporium acremonium, sulfatase is derepressed in low sulfate conditions and by organic sources like cysteine, homocysteine, and methionine. cdnsciencepub.comcdnsciencepub.com

Other regulatory factors can also influence sulfatase expression. In Klebsiella aerogenes, monoamine compounds such as tyramine can relieve the repression caused by sulfur compounds. tandfonline.com However, this is not a universal mechanism. In Salmonella enterica serovar Typhimurium, an acid-inducible sulfatase has been identified whose expression is not regulated by sulfur availability or tyramine, but by pH and the acid response regulatory systems PhoPQ and EnvZ-OmpR. nih.gov In gut bacteria like Bacteroides thetaiotaomicron, sulfatase genes are often located in Polysaccharide Utilisation Loci (PULs) and are co-regulated with other enzymes in response to the presence of specific sulfated host glycans. nih.gov

Table 2: Regulation of Sulfatase Expression in Various Microorganisms This table is interactive. Click on the headers to sort the data.

| Microorganism | Repressors (Down-regulation) | Inducers/Derepressors (Up-regulation) | Key Regulatory Factors | Citation(s) |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Inorganic sulfate, Cysteine, Sulfite, Thiocyanate | Sulfur starvation | CysB protein | scirp.orgnih.govfrontiersin.org |

| Klebsiella aerogenes | Inorganic sulfate, Cysteine | Methionine, Taurine, Choline sulfate, Tyramine | CysB, MoaR | scirp.orgnih.govtandfonline.com |

| Cephalosporium acremonium | High inorganic sulfate (0.02 M) | Low inorganic sulfate (5 x 10⁻⁴ M), Methionine, Cysteine, Homocysteine | - | cdnsciencepub.comcdnsciencepub.com |

| Escherichia coli | Inorganic sulfate, Cysteine | Sulfur starvation | CysB protein, Cbl protein | oup.com |

| Salmonella enterica | - | Mild acidic conditions (pH 5.5) | PhoPQ, EnvZ-OmpR | nih.gov |

| Bacteroidetes | - | Specific sulfated host glycans | Polysaccharide Utilisation Loci (PULs) | nih.gov |

Applications of 4-nitrophenyl Sulfate As a Research Probe

Chromogenic Assays for Sulfatase Activity Detection and Quantification

(4-Nitrophenyl) sulfate is a cornerstone substrate for chromogenic assays designed to detect and quantify the activity of sulfatases, particularly arylsulfatases. researchgate.netlabmartgh.combiosynth.com These enzymes play crucial roles in various biological processes, including the mineralization of organic sulfur and the breakdown of sulfated biomolecules. scirp.org The utility of this compound in these assays stems from the production of a colored product upon its hydrolysis. labmartgh.combiosynth.com

Spectrophotometric Detection of 4-Nitrophenol Release

The enzymatic hydrolysis of this compound by a sulfatase liberates inorganic sulfate and 4-nitrophenol (p-nitrophenol). labmartgh.comscirp.org Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a distinct yellow color. wikipedia.orgemerginginvestigators.org This color change allows for the straightforward spectrophotometric measurement of the reaction product. labmartgh.comwikipedia.org

The amount of 4-nitrophenol produced is directly proportional to the sulfatase activity in the sample. By measuring the absorbance of the solution at or near 405 nm, researchers can quantify the rate of the enzymatic reaction. labmartgh.comwikipedia.org This method is highly sensitive and suitable for both microplate and cuvette-based assays. labmartgh.com The high purity of commercially available this compound ensures minimal background interference and reliable, reproducible results. labmartgh.com

A typical protocol for a sulfatase activity assay involves incubating the enzyme source (e.g., cell lysate, purified enzyme) with a solution of this compound in a suitable buffer. nih.govnih.gov After a specific time, the reaction is stopped, and the absorbance is measured to determine the concentration of the released 4-nitrophenol. nih.govacs.org

Development of Continuous and Discontinuous Assay Formats

Assays utilizing this compound can be designed in both continuous and discontinuous formats.

Discontinuous assays involve taking samples from the reaction mixture at specific time intervals. nih.gov The reaction in these aliquots is then quenched, often by adding a strong base which also serves to maximize the color development of the 4-nitrophenolate ion, and the absorbance is measured. acs.org While widely used, this method can be tedious for detailed kinetic studies. nih.gov

Continuous assays , on the other hand, allow for the real-time monitoring of product formation. nih.gov This is particularly advantageous for determining kinetic parameters such as Km and Vmax. nih.gov Spectrophotometric methods are well-suited for continuous assays, as they can track the increase in absorbance of 4-nitrophenol over time. nih.gov

The development of these assay formats provides researchers with flexible tools to study sulfatase activity under various conditions and for different purposes, from routine activity checks to in-depth kinetic analyses.

Use in Mechanistic Enzymology Studies

This compound serves as a valuable model substrate in studies aimed at elucidating the catalytic mechanisms of sulfatases. researchgate.netlabmartgh.com Its relatively simple structure allows researchers to investigate fundamental aspects of enzyme function, such as the nature of the transition state and the roles of active site residues. usu.edu

Kinetic studies using this compound can provide insights into the enzyme's catalytic efficiency (kcat/Km) and substrate affinity (Km). scirp.org For instance, the apparent Km and kcat of an arylsulfatase from Aerobacter aerogenes for this compound hydrolysis were determined to be 1.03 mM and 75.73 µM/min, respectively. scirp.org By comparing the hydrolysis of this compound with that of other substrates, researchers can probe the enzyme's specificity and promiscuity. acs.org

Furthermore, kinetic isotope effect (KIE) studies with isotopically labeled this compound have been employed to probe the transition state of the sulfatase-catalyzed reaction. researchgate.net These studies help to distinguish between different possible reaction mechanisms, such as associative or dissociative pathways. researchgate.net

As a Substrate in Coupled Enzyme Assay Systems

This compound is a key component in coupled enzyme assay systems, particularly for monitoring the activity of sulfotransferases (SULTs). nih.govportlandpress.com SULTs are enzymes that transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. portlandpress.com

In a coupled assay, the product of the SULT reaction, 3'-phosphoadenosine-5'-phosphate (PAP), is recycled back to PAPS by a second enzyme, an aryl sulfotransferase. nih.govportlandpress.com This regenerating enzyme utilizes this compound as the sulfate donor. nih.govportlandpress.com The continuous regeneration of PAPS is coupled to the release of 4-nitrophenol, which can be monitored spectrophotometrically. nih.govportlandpress.com

This clever assay design allows for the continuous monitoring of the SULT activity by tracking the formation of the colored product from the coupled reaction. nih.govportlandpress.com This approach is particularly useful for high-throughput screening of SULT inhibitors and for detailed kinetic characterization of SULT enzymes. nih.govnih.gov

| Enzyme System | Role of this compound | Detected Product | Application |

| Sulfatase Assay | Primary Substrate | 4-Nitrophenol | Detection and quantification of sulfatase activity |

| Coupled Sulfotransferase Assay | Sulfate Donor for PAPS regeneration | 4-Nitrophenol | Continuous monitoring of sulfotransferase activity |

Design and Evaluation of Arylsulfatase-Cleavable Linkers in Biochemical Research

The specific cleavage of this compound by arylsulfatases has inspired the design of arylsulfatase-cleavable linkers for various biochemical applications, most notably in the field of antibody-drug conjugates (ADCs). cam.ac.ukrsc.org ADCs are a class of targeted therapeutics that consist of a potent cytotoxic drug linked to a monoclonal antibody that specifically targets cancer cells. cam.ac.uk

The linker component of an ADC is critical for its efficacy and safety. An ideal linker is stable in the bloodstream but is selectively cleaved to release the cytotoxic payload inside the target cancer cells. cam.ac.uk Researchers have designed and synthesized linkers containing an arylsulfate moiety that can be hydrolyzed by lysosomal sulfatases, which are abundant in the lysosomes of cells. cam.ac.ukrsc.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for (4-Nitrophenyl) Sulfate and Its Metabolites

Chromatography is a cornerstone for the separation and quantification of this compound from related compounds like 4-nitrophenol and its glucuronide conjugate. High-Performance Liquid Chromatography (HPLC) is the most prominent technique, offering high resolution and sensitivity, while Thin-Layer Chromatography (TLC) serves as a valuable tool for qualitative assessments and purity checks.

HPLC methods, particularly in reversed-phase mode, are widely employed for the analysis of this compound. These methods are valued for their speed, reproducibility, and the ability to simultaneously measure multiple analytes in a single run.

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a highly effective technique for the simultaneous determination of the polar, anionic this compound along with the less polar 4-nitrophenol (PNP) and another key metabolite, 4-nitrophenyl-β-D-glucuronide (PNP-G). nih.govresearchgate.net This method introduces an ion-pairing agent, such as tetrabutylammonium bromide, into the mobile phase. This agent forms a neutral, hydrophobic ion pair with the anionic sulfate and glucuronide conjugates, increasing their retention on a nonpolar C18 stationary phase and enabling their separation from the parent phenol. nih.govnih.gov

Isocratic elution systems are often developed for simplicity and rapid analysis times, with chromatographic runs typically completed in less than 15 minutes. nih.govnih.gov UV-Vis detection is commonly set at 290 nm, a wavelength suitable for the simultaneous monitoring of PNP, PNP-S, and PNP-G. researchgate.netnih.gov These methods have been successfully applied to quantify these compounds in various biological samples, including rat intestinal perfusates and bile, making them invaluable for in-vitro and in-vivo drug metabolism studies. nih.govnih.govresearchgate.net

Table 1: Exemplary Ion-Pair RP-HPLC Conditions for this compound Analysis Use the interactive controls to view data from different studies.

The reliability of quantitative HPLC methods is established through rigorous validation, assessing parameters like linearity, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.com For the analysis of this compound and its metabolites, developed IP-RP-HPLC methods have demonstrated excellent performance.

Linearity is typically established over a concentration range relevant to expected experimental values, for instance, from 2.5 µM to 100 µM. nih.govnih.gov The correlation coefficients (r²) for the calibration curves are consistently high, often exceeding 0.999, which indicates a strong linear relationship between analyte concentration and detector response. nih.govresearchgate.net

Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. mdpi.com The relative standard deviation (RSD) for retention times and peak areas for this compound analysis is generally found to be well within acceptable limits, typically below 5%, confirming the method's high reproducibility. nih.govresearchgate.net The instrumental limit of quantification for this compound has been reported to be as low as 2.1 µM, showcasing the method's sensitivity. nih.gov

Table 2: Validation Parameters for a Published IP-RP-HPLC Method for this compound This table presents data on the precision of an analytical method for measuring different concentrations of this compound. You can sort the data by clicking on the column headers.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the analysis of this compound. wikipedia.org Its primary applications in this context include assessing the purity of synthesized or commercial standards and the qualitative identification of metabolites. uad.ac.id For instance, commercial potassium this compound is often certified for a purity of ≥98% as determined by TLC.

TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase that moves up the plate via capillary action. wikipedia.org While not typically used for precise quantification in the same manner as HPLC, TLC is invaluable for monitoring the progress of reactions and for the initial identification of compounds in a mixture. wikipedia.org Furthermore, TLC can be coupled with more advanced detection techniques, such as Liquid Secondary Ion Mass Spectrometry (LSIMS), for the structural investigation of metabolites like the sulfate and glucuronide conjugates of 4-nitrophenol. uad.ac.id

High-Performance Liquid Chromatography (HPLC) Methods

Ion-Pair RP-HPLC for Simultaneous Quantitation

Spectroscopic Techniques for Characterization and Detection

Spectroscopic methods, particularly UV-Vis spectrophotometry, are fundamental for detecting and quantifying the enzymatic hydrolysis of this compound.

This compound is widely used as a chromogenic substrate in enzyme assays, particularly for measuring the activity of sulfatases and sulfotransferases. nih.gov The principle of these assays is based on a distinct change in the UV-Vis absorption spectrum upon enzymatic cleavage of the sulfate group.

This compound itself is a colorless compound that does not significantly absorb light in the visible range. However, its enzymatic hydrolysis yields 4-nitrophenol (PNP). nih.gov In an alkaline environment (pH > 7.15), 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which has a characteristic yellow color and exhibits a strong absorbance maximum around 400-420 nm. unirioja.esresearchgate.net The rate of formation of this yellow product, monitored over time with a spectrophotometer, is directly proportional to the enzyme's activity. ipinnovative.com

This method forms the basis of continuous, coupled-enzyme assays. For example, it has been used to determine sulfotransferase activity by coupling the reaction to a system where this compound acts as a sulfate donor, and the turnover is measured by the appearance of the 4-nitrophenolate ion. nih.gov The simplicity and sensitivity of this spectrophotometric method make it ideal for high-throughput screening of enzyme inhibitors and for routine kinetic analyses. nih.govipinnovative.com

Table 3: Spectral Characteristics of 4-Nitrophenol Relevant to Enzyme Assays This table outlines the absorption properties of 4-nitrophenol under different pH conditions, which is the basis for its spectrophotometric detection in enzyme assays.

Mass Spectrometry (MS) for Metabolite Identification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the identification and profiling of this compound and other sulfated metabolites. nih.govdiva-portal.org This technique provides high selectivity and sensitivity, allowing for the analysis of multiple metabolites in a single experiment. diva-portal.org

The identification of sulfated compounds via MS relies on characteristic fragmentation patterns. A common feature in the MS/MS analysis of sulfated products in negative ion mode is the neutral loss of the SO₃ group, corresponding to a mass difference of 80 Da. rsc.orgnih.gov For this compound, which has a molecular weight of 219.17 g/mol , this fragmentation is a key diagnostic marker. rsc.orgnih.gov For instance, in one study, a metabolite was identified as nitrophenol-sulfate based on its mass-to-charge ratio (m/z) of 218 and the observation of a fragment ion at m/z 138, representing the loss of 80 Da. rsc.org

Untargeted metabolomics workflows often employ high-resolution mass spectrometry (HRMS) to screen for sulfated metabolites. nih.gov These methods identify potential candidates by searching for features with a precise mass difference of 79.9568 Da (the mass of SO₃). diva-portal.orgacs.org Data-dependent acquisition (DDA) is a common mode used, where the instrument automatically selects precursor ions for fragmentation, providing structural information. nih.govacs.org The most common mass spectrometer systems used for these metabolomics studies include quadrupole time-of-flight (qTOF), linear-quadrupole ion trap-Orbitrap (LTQ-Orbitrap), and Fourier transform ion cyclotron resonance (FT-ICR). diva-portal.org

| MS Parameter | Description | Relevance to this compound | Source(s) |

| Parent Ion (m/z) | The mass-to-charge ratio of the intact molecule. | For the deprotonated molecule [M-H]⁻, the expected m/z is ~218. | rsc.orgnih.gov |

| Characteristic Fragmentation | The pattern of fragment ions produced upon collision-induced dissociation. | A neutral loss of 80 Da (SO₃) is a hallmark of sulfate esters. | rsc.orgnih.gov |

| Product Ion (m/z) | The mass-to-charge ratio of a fragment ion. | A key product ion for this compound would be at m/z ~138 ([M-H-80]⁻). | rsc.org |

| High-Resolution Mass | Precise mass measurement to determine elemental composition. | Used in untargeted screens to identify features with a mass corresponding to SO₃ (79.9568 Da). | diva-portal.orgacs.org |

| Ionization Mode | The method used to create ions from the analyte. | Negative ion mode is typically used as sulfated products are readily deprotonated. | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural characterization of this compound by identifying its functional groups. The infrared spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. For analysis, the sample is often prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. nih.govrsc.org

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent parts: the nitro group (NO₂), the aromatic ring, and the sulfate ester group (O-SO₃). The presence of strong bands associated with the symmetric and asymmetric stretching of the S=O and C-O-S bonds confirms the sulfate ester moiety. The nitro group typically shows strong asymmetric and symmetric stretching vibrations, while the aromatic ring is identified by C-H and C=C stretching and bending vibrations. researchgate.net Commercial suppliers of this compound potassium salt confirm its identity by ensuring its infrared spectrum conforms to a standard reference. thermofisher.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source(s) |

| Nitro Group (Ar-NO₂) ** | Asymmetric Stretch | 1504 - 1523 | researchgate.netemerginginvestigators.org |

| Nitro Group (Ar-NO₂) ** | Symmetric Stretch | 1330 - 1350 | researchgate.netemerginginvestigators.org |

| Sulfate (S=O) | Asymmetric Stretch | ~1215 - 1280 | emerginginvestigators.org |

| Sulfate (O-S-O) | Symmetric Stretch | ~1000 - 1050 | emerginginvestigators.org |

| Aromatic Ring (C=C) | Stretch | ~1490 - 1615 | emerginginvestigators.org |

Note: The exact positions of FTIR peaks can vary based on the sample preparation method (e.g., Mull, ATR, KBr pellet) and the physical state of the compound. nih.govnist.gov

Emerging Analytical Approaches in Sulfate Ester Research

The study of the "sulfatome"—the complete set of sulfate metabolites in a biological system—is a rapidly advancing field. anu.edu.au Traditional analytical methods are being supplemented and replaced by innovative approaches that offer greater speed, selectivity, and depth of coverage.

One significant emerging strategy involves the use of enzymatic tools combined with mass spectrometry. Researchers have developed methods using immobilized arylsulfatases on magnetic beads. diva-portal.orgacs.org This allows for the selective hydrolysis of sulfate esters in a complex sample, and by comparing the sample profile before and after enzymatic treatment, sulfated metabolites can be confidently identified. This approach has been successfully applied to profile dietary glucuronidation and sulfation patterns. diva-portal.orgacs.org Furthermore, the use of highly selective enzymes, such as those from Pseudomonas aeruginosa (PaS), has shown advantages over less specific, commercially available enzymes for the targeted hydrolysis of sulfated metabolites in complex matrices like urine. nih.gov

Another area of development is in computational and data analysis workflows. Automated, script-based data processing pipelines are being created to handle the large datasets generated by untargeted metabolomics studies. nih.govanu.edu.au These pipelines can automatically detect pairs of features that differ by the mass of a sulfate group, streamlining the identification of potential sulfated metabolites from thousands of detected compounds. nih.govacs.org

Finally, novel synthetic methods are emerging that facilitate the production of sulfate ester standards, which are crucial for the validation of analytical methods. rsc.org Strategies that simplify the synthesis and purification of sulfated molecules, such as the use of tributylsulfoammonium betaine (TBSAB), are enabling broader exploration of the biological roles of sulfate esters. rsc.orgresearchgate.net The development of new colorimetric sensors for the detection of sulfate anions also represents an innovative direction in analytical chemistry. mdpi.com

Q & A

Q. How can researchers synthesize and characterize (4-nitrophenyl) sulfate for enzymatic studies?

- Methodological Answer : Synthesis typically involves sulfation of 4-nitrophenol using sulfating agents (e.g., sulfur trioxide complexes) in controlled alkaline conditions. Characterization requires:

- Purity analysis : HPLC or NMR to confirm absence of unreacted 4-nitrophenol .

- Structural confirmation : IR spectroscopy for sulfate ester bond detection (~1250 cm⁻¹ S=O stretch) and elemental analysis to verify sulfur content .

- Quantitative solubility : Test in aqueous buffers (pH 5–8) for enzymatic assay compatibility .

Q. What detection methods are used to monitor this compound hydrolysis in enzymatic assays?

- Methodological Answer : Hydrolysis releases 4-nitrophenol, detectable via:

- Spectrophotometry : Measure absorbance at 400–410 nm (yellow color in alkaline conditions, pH > 7.6) .

- Calibration curve : Use known 4-nitrophenol concentrations (0.1–5 mM) to quantify reaction rates .

- pH optimization : Adjust assay buffers (e.g., Tris-HCl, pH 7.5) to ensure ionization of the product .

Q. How do researchers determine enzyme kinetics using this compound as a substrate?

- Methodological Answer :

- Substrate titration : Test 5–6 concentrations (e.g., 0.3–4.5 mM) to calculate and via Michaelis-Menten plots .

- Inhibition studies : Co-incubate with inhibitors (e.g., sulfate analogs) at varying concentrations (10 nM–10 μM) to assess competitive/non-competitive inhibition .

- Data validation : Replicate assays ≥3 times and use nonlinear regression tools (e.g., GraphPad Prism) for robust parameter estimation .

Advanced Research Questions

Q. How to resolve contradictory data when this compound fails to show sulfatase activity in certain assays?

- Methodological Answer :

- Buffer optimization : Test activity across pH 5.4–8.5 and ionic strengths; sulfatases often require specific cofactors (e.g., metal ions) absent in initial setups .

- Enzyme source validation : Confirm enzyme purity (SDS-PAGE) and activity with alternative substrates (e.g., p-nitrocatechol sulfate) .

- Control experiments : Include heat-inactivated enzymes to rule out non-enzymatic hydrolysis .

Q. How to design experiments studying sulfate conjugate transport using this compound in cell models?

- Methodological Answer :

- Transwell assays : Measure apical-to-basal transport in polarized cells (e.g., BeWo) over 1–24 hours. Calculate excretion rates () using receiver chamber metabolite accumulation .

- Inhibitor profiling : Co-treat with MRP/BCRP inhibitors (e.g., MK571) to identify transport pathways .

- Data normalization : Express results as % of control flux and account for cell viability (MTT assay) .

Q. What statistical approaches are critical for analyzing excretion studies involving this compound?

- Methodological Answer :

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Dunnett’s test for inhibitor dose-responses) .

- Error propagation : Include technical triplicates and report SEM for excretion rate calculations .

- Bias mitigation : Randomize sample processing order and blind analysts to experimental conditions .

Q. How to optimize assay conditions when sulfatase activity with this compound is absent?

- Methodological Answer :

- Substrate stability checks : Incubate substrate in assay buffer without enzyme to detect spontaneous hydrolysis .

- Enzyme activation : Pre-incubate sulfatases with activators (e.g., divalent cations like Ca²⁺ or Mg²⁺) .

- Alternative detection : Use LC-MS to verify hydrolysis products if spectrophotometric sensitivity is inadequate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.